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molecular formula C16H34O2S B8516621 1-Hexanol, 6,6'-thiobis[2,2-dimethyl- CAS No. 412934-88-4

1-Hexanol, 6,6'-thiobis[2,2-dimethyl-

Cat. No. B8516621
M. Wt: 290.5 g/mol
InChI Key: AXKNHRFGQOGVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06673780B2

Procedure details

To a solution of 6-(5,5-dimethyl-6-hydroxy-hexyl-sulfanyl)-2,2-dimethyl-hexan-1-ol 5.1 g, 17.5 mmol) in glacial acetic acid (25 ml) was added hydrogen peroxide (50 wt. % in water; 1.20 g; 17.5 mmol). The reaction mixture was stirred at rt for 22 h, then diluted with water (200 ml), and extracted with chloroform (2×150 ml). The combined organic phases were subsequently washed with saturated NaHCO3 solution (3×100 ml) and saturated NaCl solution (100 ml), dried over MgSO4, concentrated in vacuo, and dried in high vacuo to give crude product (5.60 g; 105%) as a clear oil. 1H NMR (300 MHz, CDCl3) δ ppp=3.29 (AB, 2 H, J=12.2); 3.27 (AB, 2 H, J=12.2); 2.70 (m, 4 H); 2.48 (s br, 2 H); 1.76 (m, 4 H); 1.44 (m, 4 H); 1.30 (4 H); 0.87 (s, 6 H); 0.86 (s, 6H). 13C NMR (75 MHz, CDCl3) δ ppp=76.80; 71.39; 52.20; 38.08; 35.15; 24.21; 24.03; 23.66; 23.26. Calcd. for C16H35SO3 (MH+): 307.2307, found 307.2309.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Yield
105%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([CH3:19])([CH2:17][OH:18])[CH2:3][CH2:4][CH2:5][CH2:6][S:7][CH2:8][CH2:9][CH2:10][CH2:11][C:12]([CH3:16])([CH3:15])[CH2:13][OH:14].[OH:20]O>C(O)(=O)C.O>[CH3:1][C:2]([CH3:19])([CH2:17][OH:18])[CH2:3][CH2:4][CH2:5][CH2:6][S:7]([CH2:8][CH2:9][CH2:10][CH2:11][C:12]([CH3:15])([CH3:16])[CH2:13][OH:14])=[O:20]

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
CC(CCCCSCCCCC(CO)(C)C)(CO)C
Name
Quantity
1.2 g
Type
reactant
Smiles
OO
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at rt for 22 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (2×150 ml)
WASH
Type
WASH
Details
The combined organic phases were subsequently washed with saturated NaHCO3 solution (3×100 ml) and saturated NaCl solution (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
dried in high vacuo

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CC(CCCCS(=O)CCCCC(CO)(C)C)(CO)C
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 105%
YIELD: CALCULATEDPERCENTYIELD 104.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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